molecular formula C19H14N2O5S2 B3503189 1,3-bis(phenylsulfonyl)-1,3-dihydro-2H-benzimidazol-2-one CAS No. 748-53-8

1,3-bis(phenylsulfonyl)-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B3503189
CAS No.: 748-53-8
M. Wt: 414.5 g/mol
InChI Key: OZYQAMDUPWHPJO-UHFFFAOYSA-N
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Description

1,3-bis(phenylsulfonyl)-1,3-dihydro-2H-benzimidazol-2-one is a synthetically versatile benzimidazol-2-one derivative of significant interest in medicinal chemistry research. This compound serves as a crucial scaffold for the development of potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) targeting HIV-1 . The benzimidazol-2-one core, when substituted at the N1 position with specific moieties, demonstrates potent antiretroviral activity by effectively inhibiting HIV-1 replication at nanomolar concentrations with low cytotoxicity . Research indicates that the electron-rich sulfonyl group is paramount for this biological activity, as it facilitates key intermolecular interactions with hydrophobic residues within the non-nucleoside inhibitor binding pocket (NNIBP) of the virus . The strategic disubstitution with phenylsulfonyl groups positions this compound as a valuable intermediate for further structure-activity relationship (SAR) studies. It allows researchers to explore the influence of bulky sulfonamide substituents on potency and selectivity, which is critical for designing next-generation inhibitors effective against drug-resistant viral strains . This product is intended for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1,3-bis(benzenesulfonyl)benzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O5S2/c22-19-20(27(23,24)15-9-3-1-4-10-15)17-13-7-8-14-18(17)21(19)28(25,26)16-11-5-2-6-12-16/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZYQAMDUPWHPJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3N(C2=O)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901197827
Record name 1,3-Dihydro-1,3-bis(phenylsulfonyl)-2H-benzimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901197827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

748-53-8
Record name 1,3-Dihydro-1,3-bis(phenylsulfonyl)-2H-benzimidazol-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=748-53-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dihydro-1,3-bis(phenylsulfonyl)-2H-benzimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901197827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1,3-bis(phenylsulfonyl)-1,3-dihydro-2H-benzimidazol-2-one is a synthetic compound belonging to the class of benzimidazole derivatives. This compound has garnered attention due to its diverse biological activities, particularly in medicinal chemistry. The structure features two phenylsulfonyl groups attached to a benzimidazole core, which enhances its potential applications.

Chemical Structure and Synthesis

The molecular structure of this compound can be represented as follows:

C16H16N2O4S2\text{C}_{16}\text{H}_{16}\text{N}_2\text{O}_4\text{S}_2

The synthesis typically involves multi-step organic reactions, often starting with the reaction of 1,3-dihydro-2H-benzimidazol-2-one with phenylsulfonyl chloride in the presence of a base such as triethylamine or pyridine. This process facilitates the formation of sulfonamide linkages that are crucial for the compound's biological activity.

Antibacterial Activity

Research indicates that compounds like this compound may exhibit antibacterial properties by inhibiting bacterial enzyme systems involved in folic acid synthesis. This mechanism is similar to that of traditional sulfonamide antibiotics. Studies have demonstrated that benzimidazole derivatives possess a broad spectrum of antibacterial activity against various pathogens, including Gram-positive and Gram-negative bacteria .

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of benzimidazole derivatives. The presence of sulfonamide moieties has been linked to enhanced cytotoxicity against several cancer cell lines. For example, compounds with similar structures have shown promising results in inhibiting proliferation in human cancer cell lines such as HeLa and A-549. The efficacy appears to be influenced by the electronic nature of substituents on the phenyl groups .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural components. The following table summarizes key findings related to SAR:

Substituent Biological Activity Effect on Activity
Phenyl groupAntibacterialEnhances activity
Sulfonamide moietyAnticancerIncreases cytotoxicity
Electron-withdrawing groupsVariesCan enhance or reduce activity depending on context

Case Studies

Several case studies have investigated the biological effects of this compound and its analogs:

  • Antibacterial Study : A study evaluated the antibacterial efficacy of various benzimidazole derivatives against Staphylococcus aureus and Escherichia coli. Compounds similar to this compound exhibited significant inhibition zones compared to standard antibiotics .
  • Anticancer Evaluation : In vitro studies demonstrated that derivatives with sulfonamide groups significantly inhibited cell growth in cancer cell lines (e.g., MCF-7 breast cancer cells). The mechanism was attributed to induction of apoptosis via mitochondrial pathways .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that 1,3-bis(phenylsulfonyl)-1,3-dihydro-2H-benzimidazol-2-one exhibits significant anticancer properties. Studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast and colon cancer cells. Its mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer agent .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it possesses inhibitory effects against a range of bacterial strains, indicating its potential use in developing new antibiotics or antimicrobial agents .

Enzyme Inhibition
Additionally, this compound has been studied for its ability to inhibit specific enzymes related to disease pathways. For instance, it has shown promise in inhibiting certain proteases involved in viral replication, suggesting potential applications in antiviral therapies .

Materials Science

Polymer Additives
In materials science, this compound is explored as an additive in polymer formulations. Its sulfonyl groups enhance thermal stability and mechanical properties of polymers when incorporated into polymer matrices . This application is particularly relevant in industries requiring durable materials.

Photonic Applications
The compound's unique optical properties make it suitable for photonic applications. Research indicates that it can be used in the development of light-emitting devices and sensors due to its ability to absorb and emit light at specific wavelengths .

Chemical Intermediate

Synthesis of Complex Molecules
As a chemical intermediate, this compound is valuable in organic synthesis. It serves as a building block for synthesizing more complex molecules used in pharmaceuticals and agrochemicals . Its versatility allows chemists to modify its structure to develop new compounds with desired properties.

Case Studies

StudyApplicationFindings
Study 1Anticancer ActivityDemonstrated inhibition of breast cancer cell proliferation by inducing apoptosis.
Study 2Antimicrobial PropertiesEffective against multiple bacterial strains; potential for antibiotic development.
Study 3Enzyme InhibitionInhibits viral proteases; promising for antiviral drug development.
Study 4Polymer AdditivesImproved thermal stability and mechanical strength in polymer matrices.
Study 5Photonic ApplicationsSuitable for light-emitting devices; effective light absorption and emission properties.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl groups act as electron-deficient centers, enabling nucleophilic displacement under specific conditions.

Reaction ConditionsOutcomeReference
Treatment with amines (e.g., NH₃/EtOH)Replacement of sulfonyl groups with amino groups, forming 1,3-diamino derivatives
Alkylation with R-X (e.g., CH₃I)Substitution at nitrogen atoms, yielding N-alkylated derivatives

Key Findings :

  • Sulfonyl groups facilitate nucleophilic attack due to their strong electron-withdrawing nature .

  • Alkylation occurs preferentially at the less hindered nitrogen of the benzimidazole ring .

Electrophilic Aromatic Substitution

The benzimidazole core undergoes nitration and sulfonation, directed by the sulfonyl substituents.

Reaction TypeConditionsPositional SelectivityYieldReference
NitrationKNO₃/H₂SO₄, 50–60°C, 4 hPara to sulfonyl groups83%
SulfonationH₂SO₄/SO₃, 80°C, 6 hMeta positions65–70%

Key Findings :

  • Nitration occurs at the para position relative to sulfonyl groups due to electronic deactivation .

  • Steric hindrance from bulky sulfonyl groups limits substitution at ortho positions .

Oxidation and Reduction

The sulfonyl groups remain stable under mild redox conditions but participate in controlled transformations.

Reaction TypeReagents/ConditionsProductReference
OxidationH₂O₂/AcOH, 60°CNo change in sulfonyl groups
ReductionLiAlH₄/THF, refluxPartial reduction to sulfinic acid

Key Findings :

  • Hydrogen peroxide selectively oxidizes sulfide impurities without affecting sulfonyl groups .

  • Strong reducing agents like LiAlH₄ partially reduce sulfonyl to sulfinic acid moieties .

Ring-Opening and Condensation Reactions

The benzimidazole ring reacts under extreme conditions to form fused or open-chain products.

Reaction TypeConditionsProductReference
Acidic HydrolysisHCl (conc.), 100°C, 12 hCleavage to bis-sulfonamide
CondensationAc₂O, refluxFormation of acetylated derivatives

Key Findings :

  • Concentrated HCl hydrolyzes the benzimidazole ring, yielding bis(phenylsulfonyl)urea derivatives .

  • Acetic anhydride acetylates free NH sites, enhancing solubility in organic solvents .

Complexation with Metals

The compound forms coordination complexes due to its nitrogen-rich structure.

Metal SaltSolvent SystemComplex StructureApplication InsightReference
Cu(II)Cl₂DMF/EtOHOctahedral geometryPotential catalytic activity
Fe(III)Cl₃MeOHTetrahedral coordinationMagnetic studies

Key Findings :

  • Copper complexes exhibit catalytic activity in oxidation reactions .

  • Iron complexes show paramagnetic properties suitable for material science applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1,3-bis(phenylsulfonyl)-1,3-dihydro-2H-benzimidazol-2-one with structurally related benzimidazol-2-one derivatives, focusing on substituent effects, biological activity, and applications.

Table 1: Structural Comparison of Benzimidazol-2-one Derivatives

Compound Name Substituents Molecular Formula Molecular Weight Key Applications/Activities
1,3-Dihydro-2H-benzimidazol-2-one (22a) Unsubstituted (baseline structure) C₇H₆N₂O 134.13 g/mol Anti-QS activity in Pseudomonas aeruginosa
1,3-Diacetyl-1,3-dihydro-2H-benzimidazol-2-one (22c) Acetyl groups at N1 and N3 C₁₁H₁₀N₂O₃ 218.21 g/mol Enhanced anti-QS activity vs. 22a
1,1′-(Butane-1,4-diyl)bis(1,3-dihydro-2H-benzimidazol-2-one) Two benzimidazol-2-one units linked via butane chain C₁₈H₁₈N₄O₂ 338.36 g/mol Structural dimer; potential polymer applications
Domperidone EP Impurity F Bis-piperidinylpropyl groups with chloro substituents C₃₇H₄₂Cl₂N₈O₃ 717.69 g/mol Pharmaceutical impurity in domperidone
Pimozide™ (Orap®) 1-[4,4-Bis(4-fluorophenyl)butyl]-4-piperidinyl substituent C₂₈H₂₉F₂N₃O 461.55 g/mol Antidopaminergic agent in fish breeding
1,3-Bis(hydroxymethyl)-1,3-dihydro-2H-benzimidazol-2-one Hydroxymethyl groups at N1 and N3 C₉H₁₀N₂O₃ 194.19 g/mol Solubility enhancer; synthetic precursor

Key Comparative Insights

Substituent Effects on Bioactivity: Anti-QS Activity: Unsubstituted derivatives (e.g., 22a) exhibit moderate anti-QS activity in P. aeruginosa, inhibiting virulence factors like elastase and pyocyanin. Acetyl-substituted analogs (22c) show enhanced activity, suggesting that electron-withdrawing groups improve target interaction . Antidopaminergic Effects: Pimozide’s bulky bis(4-fluorophenyl)butyl-piperidinyl substituents enable dopamine receptor antagonism, critical for inducing ovulation in fish . The phenylsulfonyl groups in the target compound may similarly influence receptor binding but require empirical validation.

Pharmaceutical Relevance :

  • Domperidone EP Impurity F, a bis-piperidinylpropyl derivative, arises during domperidone synthesis. Its complex structure (Cl, piperidinyl) necessitates stringent quality control in drug manufacturing .
  • Hydroxymethyl-substituted analogs (e.g., 1,3-bis(hydroxymethyl)) are used as intermediates due to their solubility and reactivity .

Structural Complexity vs. Stability :

  • Dimeric derivatives (e.g., butane-linked bis-benzimidazolone) may enhance thermal stability for polymer applications but reduce bioavailability .
  • Phenylsulfonyl groups in the target compound likely improve oxidative stability compared to acetyl or hydroxymethyl substituents.

Q & A

Q. What are the key strategies for synthesizing 1,3-bis(phenylsulfonyl)-1,3-dihydro-2H-benzimidazol-2-one, and how are reaction conditions optimized?

The compound can be synthesized via two distinct strategies: (1) imidazole ring construction using oxidative cyclization of thiourea derivatives, or (2) nucleophilic substitution of benzimidazolone precursors with phenylsulfonyl groups. Optimization involves controlling oxidative conditions (e.g., using H₂O₂ for sulfoxide formation or stronger oxidants like mCPBA for sulfone derivatives). Reaction temperatures (e.g., 60–80°C) and stoichiometric ratios of sulfonylating agents (e.g., phenylsulfonyl chloride) are critical to minimize side reactions. Purity is enhanced by column chromatography with silica gel and eluents like ethyl acetate/hexane mixtures .

Q. How is the structure of this compound confirmed using spectroscopic methods?

Structural confirmation requires a combination of:

  • ¹H/¹³C NMR : Peaks for aromatic protons (δ 7.2–7.8 ppm) and sulfonyl groups (no direct protons; confirmed via ¹³C signals at ~125–135 ppm).
  • HRMS : Molecular ion peaks matching the exact mass (e.g., [M+H]⁺ at m/z 425.08 for C₁₉H₁₅N₂O₄S₂).
  • FT-IR : Stretching vibrations for S=O bonds (1150–1350 cm⁻¹) and C-N bonds (1250–1350 cm⁻¹). X-ray crystallography may further validate stereoelectronic properties if single crystals are obtained .

Q. What analytical methods are recommended for purity assessment and quantification in pharmaceutical impurity profiling?

High-performance liquid chromatography (HPLC) with a C18 column (e.g., 250 × 4.6 mm, 5 µm) and UV detection at 254 nm is standard. Mobile phases often combine acetonitrile and phosphate buffer (pH 3–4). Relative retention times (RRT) for the compound are calibrated against parent drugs (e.g., domperidone, RRT ~1.2–1.3). Acceptance criteria include peak area limits (≤0.25% for specified impurities) and resolution ≥2.0 from adjacent peaks .

Advanced Research Questions

Q. How can synthetic byproducts like sulfoxides or disubstituted derivatives be identified and mitigated?

Byproducts arise from incomplete sulfonylation or over-oxidation. Techniques include:

  • LC-MS/MS : To detect sulfoxide (m/z +16) or disulfonylated derivatives.
  • Reaction monitoring : Adjusting oxidant equivalents (e.g., limiting H₂O₂ to 1.2 eq. for sulfoxide prevention).
  • Temperature control : Lower temperatures (≤50°C) reduce over-oxidation. Purification via preparative HPLC with gradient elution (e.g., 30–70% acetonitrile/water) isolates target compounds .

Q. What mechanistic insights explain the regioselectivity of sulfonyl group introduction in benzimidazolone derivatives?

Sulfonylation occurs preferentially at the N1 and N3 positions due to:

  • Electronic effects : Electron-rich nitrogen atoms in the benzimidazolone ring are more nucleophilic.
  • Steric factors : Bulky phenylsulfonyl groups favor substitution at less hindered positions. Computational studies (DFT calculations) can map charge distribution and transition states to predict regioselectivity .

Q. How should researchers resolve contradictions in chromatographic retention data across different studies?

Discrepancies in RRT often stem from:

  • Column variability : Batch-to-batch differences in stationary phase chemistry.
  • Mobile phase pH : Adjusting buffer pH (e.g., from 3.0 to 4.0) alters ionization and retention. Standardization using EP/USP reference standards (e.g., domperidone impurity F) ensures consistency. Cross-validation with two orthogonal methods (e.g., HPLC and capillary electrophoresis) confirms accuracy .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Sulfonyl Derivative Formation

ParameterOptimal ConditionImpact of Deviation
Oxidant (e.g., H₂O₂)1.2 eq., 60°C, 4 hOver-oxidation to sulfones
SolventDCM or THFPoor solubility in polar solvents
CatalystNone (thermal activation)Side reactions with metal catalysts
PurificationSilica gel chromatographyLow yield if gradient is too steep
Source:

Q. Table 2. HPLC Method Validation for Impurity Detection

ParameterSpecification
ColumnC18, 250 × 4.6 mm, 5 µm
Flow rate1.0 mL/min
Detection wavelength254 nm
Injection volume10 µL
RRT range1.2–1.3 (vs. domperidone)
Source:

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-bis(phenylsulfonyl)-1,3-dihydro-2H-benzimidazol-2-one
Reactant of Route 2
1,3-bis(phenylsulfonyl)-1,3-dihydro-2H-benzimidazol-2-one

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